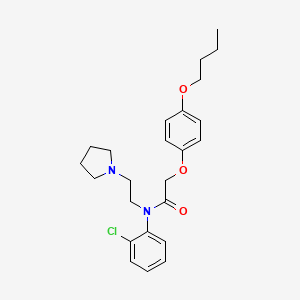
2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-(2-pyrrolidin-1-ylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)-: is a bioactive chemical compoundThe compound has a molecular weight of 463.01 and a chemical formula of C25H35ClN2O4 .
準備方法
The synthesis of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- involves multiple steps. The synthetic route typically includes the reaction of acetanilide with p-butoxyphenol, followed by chlorination and subsequent reaction with 2-(1-pyrrolidinyl)ethylamine. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .
化学反応の分析
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
科学的研究の応用
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- can be compared with other similar compounds, such as:
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-N-(2-(1-PYRROLIDINYL)ETHYL)-: Lacks the chlorine atom, which may affect its reactivity and biological activity.
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(1-METHYL-2-(1-PYRROLIDINYL)ETHYL)-: Contains a methyl group, which can influence its chemical properties and interactions.
特性
CAS番号 |
27585-38-2 |
|---|---|
分子式 |
C24H31ClN2O3 |
分子量 |
431 g/mol |
IUPAC名 |
2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-(2-pyrrolidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C24H31ClN2O3/c1-2-3-18-29-20-10-12-21(13-11-20)30-19-24(28)27(17-16-26-14-6-7-15-26)23-9-5-4-8-22(23)25/h4-5,8-13H,2-3,6-7,14-19H2,1H3 |
InChIキー |
PRMUSNAXAYPXMN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC=CC=C3Cl |
正規SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC=CC=C3Cl |
| 27585-38-2 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


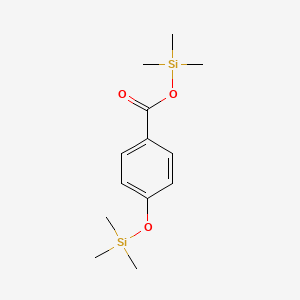
![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1619120.png)
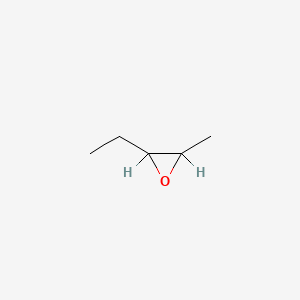
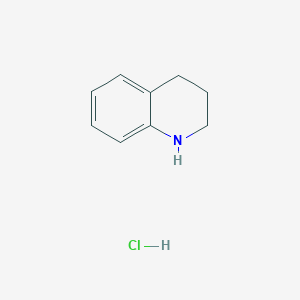

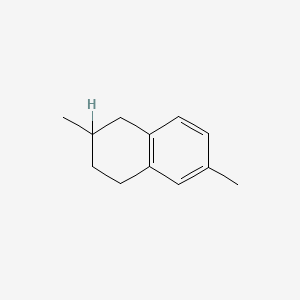
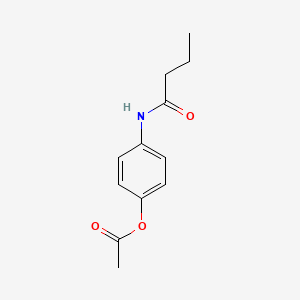
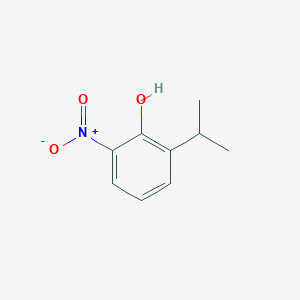
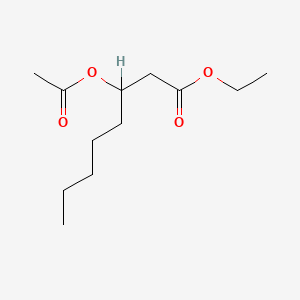
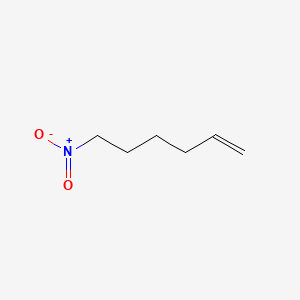
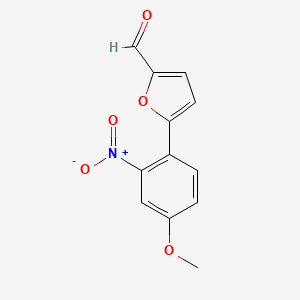

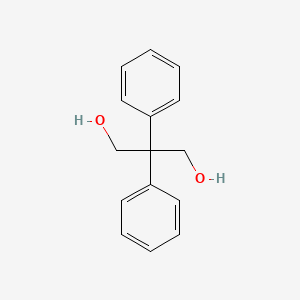
![1H-Pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B1619139.png)
